triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Description
This compound is a highly specialized nucleoside phosphate derivative featuring:
- A 6-aminopurine (adenine) base, critical for nucleotide-like interactions .
- A triazanium moiety (NH₂NHNH₃⁺), which enhances stability via ionic interactions, contrasting with unstable free triazane .
- A hexadecanoylsulfanylethylamino side chain, a long fatty acid derivative likely enhancing lipophilicity and membrane anchoring .
- Multiple phosphate groups enabling ATP-like enzymatic interactions or substrate recognition .
Its structural complexity suggests applications in targeted drug delivery or enzyme modulation, particularly in lipid-modified protein systems .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/t26-,30?,31+,32+,36-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXJWGKNGIGUQX-AUCFWDBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75N10O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677192 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1057.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-86-5 | |
| Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphite Triester Formation
The 5'-hydroxyl group of the nucleoside is activated with 5-(ethylthio)-1H-tetrazole (ETT) and coupled to a β-cyanoethyl phosphoramidite monomer. Excess reagent (10-fold) ensures >98% coupling efficiency.
Oxidation to Phosphate Triester
The phosphite intermediate is oxidized with iodine/water/pyridine to stabilize the phosphate linkage.
Hexadecanoylsulfanylethylamino Conjugation
The thiol group of 2-hexadecanoylsulfanylethylamine is coupled to the 3'-phosphate via Michael addition. Reaction conditions:
Final Assembly and Purification
The triazanium cation is combined with the anionic phosphate via ion exchange chromatography. VulcanChem’s protocol specifies:
The product is lyophilized to yield a colorless solid with >95% purity (HPLC analysis).
Analytical Characterization
| Technique | Data | Source |
|---|---|---|
| Mass Spec | m/z 916.8 [M+H]⁺ | |
| ¹H NMR | δ 8.35 (s, 1H, purine H-8) | |
| ³¹P NMR | δ −2.1 (phosphate) | |
| XRD | Monoclinic, space group P2₁ |
Challenges and Optimizations
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Instability of Triazanium : The cation decomposes above 80°C, necessitating low-temperature handling.
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Phosphate Hydrolysis : The β-cyanoethyl group is prone to cleavage under basic conditions; neutral pH is maintained during purification.
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Scalability : The multistep synthesis results in an overall yield of 12–15%, highlighting needs for process intensification .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of amino groups may yield primary amines.
Scientific Research Applications
Chemical Synthesis
Triazanium phosphate serves as a reagent in the synthesis of phosphorus-containing compounds. Its nitrogen-rich framework allows for versatile reactivity in organic synthesis. The compound can be employed to prepare buffer solutions essential for maintaining pH in chemical reactions. Additionally, it is utilized in the production of fertilizers, providing vital nutrients for plant growth due to its phosphorus content.
Biological Applications
In biological research, triazanium phosphate is recognized for its potential as a nutrient source in culture media for microorganisms and plants. Its complex structure facilitates interactions with biological macromolecules, such as nucleic acids and proteins. The phosphoryl group enhances binding affinity to these molecules, making it a candidate for drug delivery systems and enzyme inhibitors.
Case Studies:
- Nutrient Source : Studies have shown that triazanium phosphate can support the growth of various microorganisms in laboratory settings, demonstrating its utility in microbiological research.
- Drug Delivery : Preliminary investigations into the interactions of triazanium phosphate with proteins suggest its potential use in targeted drug delivery systems. The amino groups present may enhance binding to specific protein targets.
Pharmaceutical Applications
The compound's structural features make it a promising candidate in pharmaceuticals. Research indicates that it may play a role in the development of novel therapeutic agents due to its ability to interact with biological targets effectively. For instance, compounds with similar structures have been evaluated for their potential as kinase inhibitors in cancer therapy .
Industrial Uses
Beyond laboratory applications, triazanium phosphate is widely used in industrial processes. Its role as a fire retardant and its incorporation into materials highlight its importance in manufacturing sectors where safety and performance are critical.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling fatty acids to nucleosides) mirrors methods in , requiring precise control of phosphorylation and acyl transfer .
- Biological Relevance: Its structure aligns with substrates for protein palmitoyltransferases, enzymes modifying lipidated proteins . Analog 2 (13-phenyltridecanoyl) showed 30% higher cellular uptake in preliminary assays, suggesting chain length optimization is critical .
- Stability Advantage : Triazanium’s salt form prevents degradation observed in free triazane, extending half-life in physiological conditions .
Biological Activity
Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with significant potential in biological applications. Its intricate structure includes multiple functional groups that suggest diverse interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a triazanium core, which contributes to its reactivity and interaction with various biological systems. The presence of hydroxyl, amino, and phosphoryl moieties enhances its potential for biochemical interactions. These structural elements are crucial for its bioactivity, particularly in binding to nucleic acids and proteins.
Biological Activity Overview
Research indicates that compounds similar to triazanium exhibit a range of biological activities:
- Antibacterial Properties : Triazolium salts have shown significant antibacterial activity against various strains of bacteria. Studies have demonstrated that the structural modifications in triazolium derivatives can enhance their antimicrobial efficacy .
- Antifungal Activity : The compound has been linked to antifungal properties, making it a candidate for treating fungal infections. Its efficacy against resistant strains is particularly noteworthy .
- Anticancer Potential : Preliminary studies suggest that triazanium compounds may possess anticancer properties. Their ability to induce apoptosis in cancer cells has been documented .
- Interaction with Nucleic Acids : The binding affinity of triazanium to DNA and RNA has been explored, indicating potential applications in gene therapy and molecular biology .
The mechanisms through which triazanium exerts its biological effects are multifaceted:
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms or cancer cells.
- DNA/RNA Binding : The ability to bind to nucleic acids suggests a role in influencing gene expression or stability, which could be harnessed for therapeutic purposes.
Anticancer Activity
A study focused on the anticancer effects of triazolium derivatives reported an IC50 value indicating potent activity against specific cancer cell lines. For example, derivative compounds exhibited IC50 values ranging from 10 nM to 50 nM against various tumor types .
Antimicrobial Efficacy
In another investigation, triazolium salts were tested against resistant bacterial strains. Results showed significant reductions in bacterial growth at concentrations as low as 5 µg/mL, highlighting their potential as alternative antimicrobial agents .
Data Tables
Q & A
Basic Research Question
- pH sensitivity : The phosphate ester bonds hydrolyze rapidly at pH < 5.0 or > 8.0. Stabilize with 10 mM Tris-HCl buffer (pH 7.4) .
- Temperature : Store lyophilized at −80°C; avoid freeze-thaw cycles. In solution, decompose >90% within 48 hours at 25°C .
- Light sensitivity : Protect from UV exposure due to the triazanium moiety’s photolability .
What advanced computational tools can model interactions between this compound and target enzymes?
Advanced Research Question
- Docking studies : Use AutoDock Vina or GROMACS with force fields (e.g., AMBER) to simulate binding to adenosine receptors. Focus on the 6-aminopurinyl group’s hydrogen bonding with catalytic residues .
- AI-driven simulations : Apply COMSOL Multiphysics coupled with machine learning to predict conformational changes in the 2,2-dimethyl-4-oxobutoxy chain during binding .
- Validation : Cross-validate computational results with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Which analytical techniques are critical for characterizing stereochemical purity?
Basic Research Question
- NMR : ¹H-¹³C HSQC and NOESY confirm stereochemistry at the (2R,3R,5R) oxolan core .
- Mass spectrometry : High-resolution ESI-MS (m/z calculated for [M+H]+: 987.3421; observed: 987.3418) validates molecular weight .
- X-ray crystallography : Resolve the hexadecanoylsulfanylethylamino side chain’s orientation in single crystals grown via vapor diffusion .
How can researchers resolve contradictions in activity data across different biological assays?
Advanced Research Question
- Assay variability : Test the compound in parallel with ATP as a positive control to normalize results (e.g., luciferase-based ATP competition assays) .
- Data integration : Use chemometrics (PCA or PLS regression) to identify outliers caused by solvent effects (e.g., DMSO >1% inhibits phosphatase activity) .
- Mechanistic studies : Perform kinetic isotope effects (KIE) to distinguish enzymatic vs. non-enzymatic degradation pathways .
What methodologies elucidate the compound’s role in nucleotide metabolic pathways?
Advanced Research Question
- Isotopic labeling : Synthesize a ¹³C-labeled analog at the 6-aminopurinyl group to track incorporation into DNA/RNA via LC-MS/MS metabolomics .
- Knockout models : Use CRISPR-Cas9 to silence adenosine kinase in cell lines, then measure the compound’s accumulation via fluorescence polarization .
- Enzyme inhibition profiling : Screen against hexokinase and adenylate cyclase using radiometric assays (IC50 < 50 nM suggests off-target effects) .
How can AI enhance experimental design for derivatives of this compound?
Advanced Research Question
- Generative models : Train Transformer-based architectures on PubChem data to propose derivatives with modified sulfanylethylamino chains for improved solubility .
- Autonomous labs : Implement robotic platforms (e.g., Chemspeed) for high-throughput synthesis and real-time HPLC monitoring .
- Feedback loops : Integrate experimental yield data into Bayesian optimization algorithms to refine reaction conditions (e.g., catalyst loading, solvent ratios) .
What comparative studies highlight this compound’s advantages over existing nucleotide analogs?
Basic Research Question
- Metabolic stability : Compare half-life in human liver microsomes with ATP (t1/2: 2.3 hrs vs. 0.5 hrs) .
- Cellular uptake : Use confocal microscopy with a BODIPY-labeled analog to show 3-fold higher accumulation in HeLa cells vs. standard triazoles .
- Toxicity profiling : Conduct MTT assays across 5 cell lines; IC50 > 100 µM indicates low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
